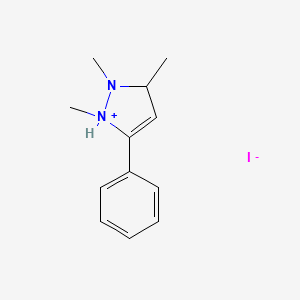
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound with a complex structure It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method is the reaction of 1-phenyl-3-methyl-2-pyrazoline with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it back to its parent pyrazole derivative.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives.
Applications De Recherche Scientifique
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-indene
- 1,2,3-Trimethyl-5-phenyl-1H-pyrazole
- 1,2,3-Trimethyl-5-phenyl-1H-imidazole
Uniqueness
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific structural features, such as the presence of the iodide ion and the dihydropyrazole ring. These features confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
26565-49-1 |
|---|---|
Formule moléculaire |
C12H17IN2 |
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
1,2,3-trimethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C12H16N2.HI/c1-10-9-12(14(3)13(10)2)11-7-5-4-6-8-11;/h4-10H,1-3H3;1H |
Clé InChI |
NGIWJBQPXJBLHV-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C([NH+](N1C)C)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
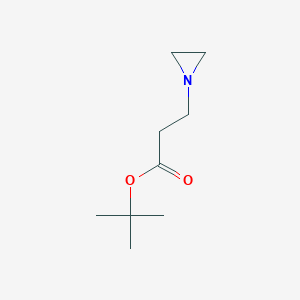
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
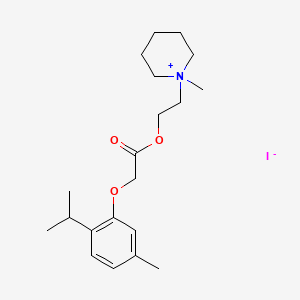
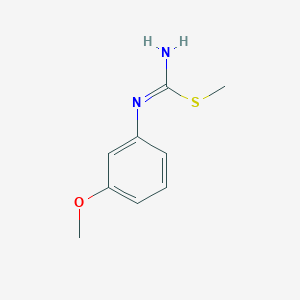
silane](/img/structure/B14690547.png)

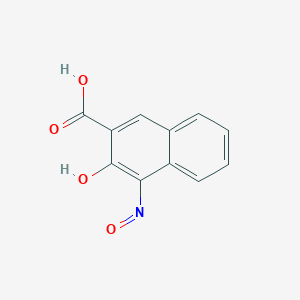
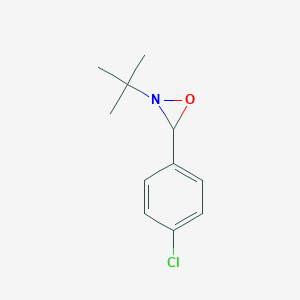
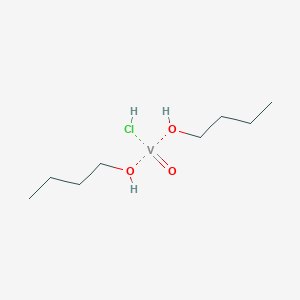
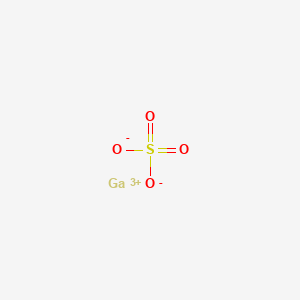
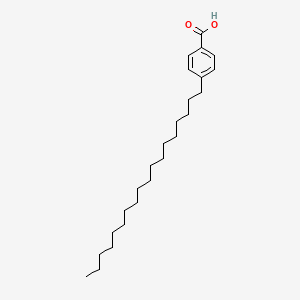
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

